molecular formula C20H43OP B14709316 Diheptyl(hexyl)oxo-lambda~5~-phosphane CAS No. 20612-62-8

Diheptyl(hexyl)oxo-lambda~5~-phosphane

Cat. No.: B14709316
CAS No.: 20612-62-8
M. Wt: 330.5 g/mol
InChI Key: YZRIDXDKHCYHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diheptyl(hexyl)oxo-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphane) bonded to two heptyl groups, one hexyl group, and an oxo group. This structure places it within the broader class of λ⁵-phosphanes, which are notable for their diverse reactivity and applications in catalysis, material science, and medicinal chemistry.

Properties

CAS No.

20612-62-8

Molecular Formula

C20H43OP

Molecular Weight

330.5 g/mol

IUPAC Name

1-[heptyl(hexyl)phosphoryl]heptane

InChI

InChI=1S/C20H43OP/c1-4-7-10-13-16-19-22(21,18-15-12-9-6-3)20-17-14-11-8-5-2/h4-20H2,1-3H3

InChI Key

YZRIDXDKHCYHTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCP(=O)(CCCCCC)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of heptylmagnesium bromide with hexylphosphonic dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diheptyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of diheptyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Diheptyl(hexyl)oxo-λ⁵-phosphane with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Findings Reference
Diheptyl(hexyl)oxo-λ⁵-phosphane Diheptyl, hexyl, oxo C₁₉H₃₉OP High hydrophobicity due to long alkyl chains; potential for lipid membrane interactions
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane Diphenyl, 4-ethenylphenyl, oxo C₂₀H₁₇OP Aryl groups enhance stability; used in polymer synthesis and coordination chemistry
Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane Dimethoxy, methylsulfanylphenoxy, thioxo C₁₄H₁₅O₃PS₂ Thioxo group increases electrophilicity; polar substituents improve aqueous solubility
Triphenylphosphane gold(I) complexes Triphenylphosphane ligands Varies Anticancer activity (IC₅₀: 3.46 µM); DHFR and TrxR enzyme inhibition

Key Observations:

  • Substituent Effects :
    • Alkyl vs. Aryl : Long alkyl chains (heptyl/hexyl) in the target compound likely enhance lipid solubility and reduce crystallinity compared to aryl-substituted analogs like (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane . Aryl groups, however, improve thermal stability and π-π stacking capabilities.
    • Oxo vs. Thioxo : The oxo group in Diheptyl(hexyl)oxo-λ⁵-phosphane may render it less electrophilic than thioxo-containing analogs, which exhibit higher reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: The dimethoxy and methylsulfanyl groups in Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane increase solubility in polar solvents (e.g., acetone, DMSO) compared to the hydrophobic Diheptyl(hexyl)oxo-λ⁵-phosphane, which is more soluble in non-polar solvents like hexane .
  • Volatility :
    • Aryl-substituted λ⁵-phosphanes (e.g., (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) exhibit lower volatility due to stronger intermolecular forces, whereas alkyl derivatives may volatilize at higher temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.